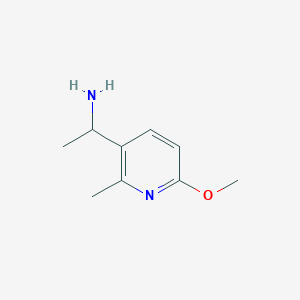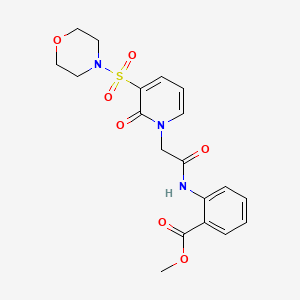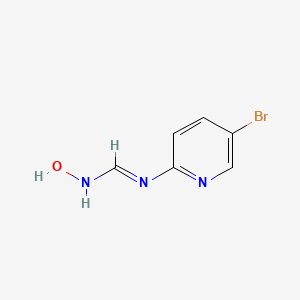
2-Amino-5-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Condensed Heterocyclic Compounds
2-Amino-5-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated the efficient oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process afforded 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, showcasing potential applications in material science and chemistry (Shimizu et al., 2009).
Development of Unnatural Amino Acids
This compound contributes to the development of unnatural amino acids. Research has shown the synthesis of unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This discovery is significant for biochemistry and pharmaceuticals, providing insights into peptide structure and function (Nowick et al., 2000).
Antimicrobial Activity
There is evidence of antimicrobial activity associated with derivatives of this compound. A study focused on synthesizing new pyridine derivatives, including 2-Amino substituted benzothiazoles, showing variable and modest activity against strains of bacteria and fungi. This highlights its potential in developing new antimicrobial agents (Patel et al., 2011).
Glycan Analysis in Biotherapeutics
This compound is used in glycan analysis, particularly in the field of biotherapeutics. A study presented its use in labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles for better analysis in pharmaceutical research (Hronowski et al., 2020).
Anti-inflammatory and Analgesic Activities
Research has indicated the anti-inflammatory and analgesic properties of this compound derivatives. A study on proton transfer compounds and their Cu(II) complexes demonstrated significant anti-inflammatory and analgesic activities compared to control compounds, suggesting therapeutic potential in medical research (İlkimen et al., 2018).
Oxidation and Functional Group Transformations
2-Iodoxybenzoic acid, related to this compound, is utilized for various functional group transformations, including oxidation of alcohols to carbonyl compounds. This is significant in organic chemistry, particularly in synthesis and pharmaceutical research (Nair, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-5-ethoxybenzoic acid are currently unknown. This compound is structurally similar to 2-Amino-5-methoxybenzoic acid
Mode of Action
The ethoxy group may also influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Amino acids, including those with modifications like ethoxy groups, are known to play roles in various biochemical pathways, including protein synthesis and metabolism
Pharmacokinetics
Given its structural similarity to other benzoic acid derivatives, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The presence of the ethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Given its structural similarity to other benzoic acid derivatives, it may have potential anti-inflammatory or analgesic effects . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules present in the system .
Propiedades
IUPAC Name |
2-amino-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUASQGQPRDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)




![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)
![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)


![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
